

Characterization of 1-Methoxy-2-(2-nitrovinyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methoxy-2-(2-nitrovinyl)benzene**

Cat. No.: **B1298688**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-2-(2-nitrovinyl)benzene, a member of the β -nitrostyrene class, is a valuable intermediate in organic synthesis with significant potential in medicinal chemistry. The presence of the electron-withdrawing nitro group conjugated with a styrenyl system imparts a unique reactivity profile, making it a versatile precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of the characterization of **1-Methoxy-2-(2-nitrovinyl)benzene**, including its physicochemical properties, spectral data, synthesis, and purification. Additionally, it explores the known reactivity and potential biological activities of the broader β -nitrostyrene class, offering insights for its application in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of **1-Methoxy-2-(2-nitrovinyl)benzene** are summarized below. While specific experimental data for the boiling point and solubility of the ortho-isomer are not readily available in the reviewed literature, data for related isomers and the parent compound are provided for reference.

Property	Value	Source(s)
IUPAC Name	1-Methoxy-2-(2-nitroethyl)benzene	[1]
Synonyms	2-Methoxy- β -nitrostyrene, o-Methoxy- β -nitrostyrene, 2-(2-Nitrovinyl)anisole	[1]
CAS Number	3316-24-3	[1]
Molecular Formula	C ₉ H ₉ NO ₃	[1]
Molecular Weight	179.17 g/mol	[1]
Melting Point	Data not available for the ortho-isomer. For reference: 1-Methoxy-3-(2-nitrovinyl)benzene: 91-95 °C; (E)-1-(2-nitrovinyl)benzene: 55-57 °C.	[2] [3]
Boiling Point	Data not available.	
Solubility	Data not available. Generally soluble in organic solvents like methanol, ethanol, and dichloromethane.	

Spectral Data

The structural elucidation of **1-Methoxy-2-(2-nitrovinyl)benzene** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for **1-Methoxy-2-(2-nitrovinyl)benzene** were not found in the surveyed literature, the expected chemical shifts can be inferred from related structures.

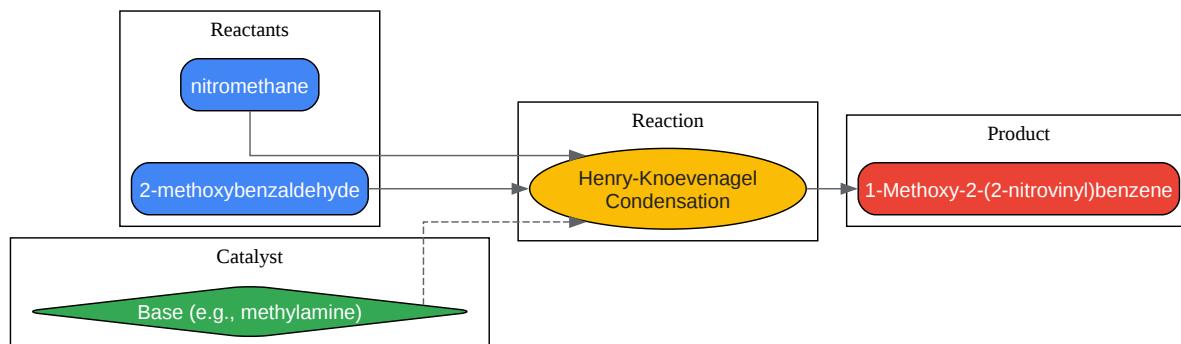
¹H NMR (Proton NMR): The spectrum is expected to show signals for the aromatic protons, the vinyl protons, and the methoxy protons. The vinyl protons will appear as doublets with a

coupling constant characteristic of a trans configuration.

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the aromatic carbons, the vinyl carbons, and the methoxy carbon. The presence of the nitro group will influence the chemical shifts of the vinyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides IR data for this compound.[\[1\]](#)


Wavenumber (cm ⁻¹)	Assignment
~3100-3000	C-H stretching (aromatic and vinyl)
~2850	C-H stretching (methoxy)
~1630	C=C stretching (vinyl)
~1510, ~1340	N-O stretching (nitro group)
~1250	C-O stretching (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The NIST WebBook provides mass spectrum data for **1-Methoxy-2-(2-nitrovinyl)benzene**.[\[1\]](#) The molecular ion peak (M⁺) is expected at m/z 179.

Synthesis and Purification

The primary route for the synthesis of **1-Methoxy-2-(2-nitrovinyl)benzene** is the Henry-Knoevenagel condensation reaction between 2-methoxybenzaldehyde and nitromethane.

[Click to download full resolution via product page](#)

Synthesis of **1-Methoxy-2-(2-nitrovinyl)benzene**.

Experimental Protocol: Synthesis

This protocol is a general method adapted for the synthesis of β -nitrostyrenes.

Materials:

- 2-methoxybenzaldehyde
- Nitromethane
- Methylamine (aqueous solution, e.g., 40%)
- Methanol, Ethanol, or Isopropanol
- Glacial Acetic Acid
- Round-bottom flask
- Magnetic stirrer and stir bar

- Water bath

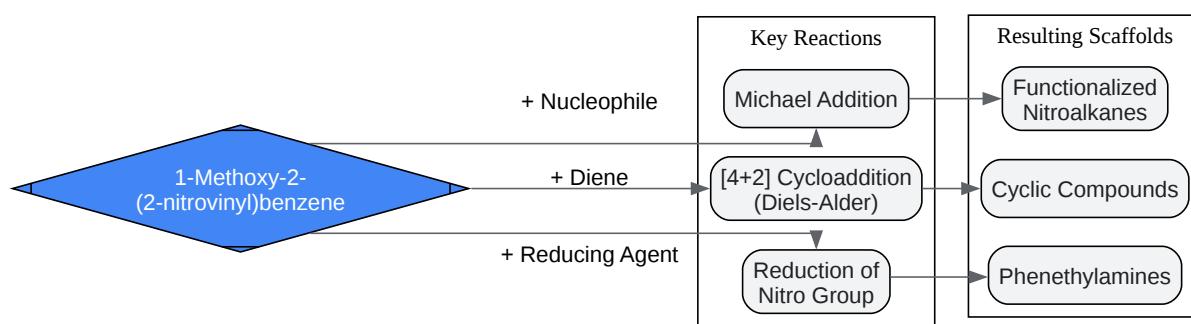
Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (100 mmol), nitromethane (105 mmol), and a sufficient amount of alcohol (e.g., 25 mL of methanol) to ensure the mixture is stirrable.
- Begin stirring and add the aqueous methylamine solution (15-20 mmol) in one portion.
- Place the reaction flask in a water bath and heat to 40-50°C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 45-60 minutes).
- Once the reaction is complete, add glacial acetic acid (25 mmol) to the reaction mixture.
- Cool the flask in an ice bath or freezer to induce crystallization.
- Collect the solid product by vacuum filtration and wash with cold water to remove methylamine acetate.
- The crude product can then be purified by recrystallization.

Experimental Protocol: Purification

Recrystallization is an effective method for purifying the crude product.

Materials:


- Crude **1-Methoxy-2-(2-nitrovinyl)benzene**
- Ethanol or Methanol
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper

Procedure:

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent (e.g., ethanol) to just wet the solid.
- Gently heat the mixture on a hot plate while stirring.
- Add small portions of the hot solvent until the solid completely dissolves.
- Allow the solution to cool slowly to room temperature.
- For maximum crystal formation, place the flask in an ice bath or refrigerator.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
- Dry the crystals in a desiccator or under vacuum.

Reactivity and Potential Applications

The reactivity of **1-Methoxy-2-(2-nitrovinyl)benzene** is dominated by the electrophilic nature of the β -carbon of the nitrovinyl group, making it an excellent Michael acceptor.

[Click to download full resolution via product page](#)

Reactivity Profile of β -Nitrostyrenes.

- Michael Addition: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, enolates) to form various functionalized nitroalkanes.
- Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions to construct cyclic systems.
- Reduction: The nitro group can be reduced to an amine, providing a route to substituted phenethylamines, a common scaffold in pharmaceuticals.

Biological Activity

The β -nitrostyrene scaffold is a recognized pharmacophore and is present in numerous compounds with diverse biological activities. While specific quantitative data for **1-Methoxy-2-(2-nitrovinyl)benzene** is limited in the public domain, the broader class of compounds has shown promise in several therapeutic areas.

- Anticancer Activity: Several β -nitrostyrene derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.
- Antimicrobial Activity: This class of compounds has demonstrated activity against various bacterial and fungal strains. The presence of methoxy and hydroxy substituents on the aromatic ring has been noted to influence antibacterial efficacy.
- Anti-inflammatory Activity: Some derivatives have been found to possess anti-inflammatory properties.

The biological effects of β -nitrostyrenes are often attributed to their ability to act as Michael acceptors, allowing them to covalently modify nucleophilic residues, such as cysteine in proteins, thereby modulating the function of key cellular targets.

Conclusion

1-Methoxy-2-(2-nitrovinyl)benzene is a synthetically accessible and versatile building block. Its rich reactivity profile makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including those with potential therapeutic applications. Further investigation into the specific biological activities of this compound is warranted to fully explore

its potential in drug discovery and development. This guide provides a foundational understanding for researchers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-methoxy-2-(2-nitroethenyl)- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Characterization of 1-Methoxy-2-(2-nitrovinyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298688#characterization-of-1-methoxy-2-(2-nitrovinyl-benzene)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com